molecular formula C11H17N3O5 B6235816 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid CAS No. 1910803-63-2

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Cat. No.: B6235816
CAS No.: 1910803-63-2
M. Wt: 271.27 g/mol
InChI Key: DBDCZIRMICENLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a synthetic compound of significant interest in the fields of chemistry and pharmacology. Its unique structural composition, characterized by a tert-butoxycarbonyl amino group and a 1,2,5-oxadiazole ring, makes it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid generally involves a multi-step process:

  • Starting Materials: : Synthesize the oxadiazole ring by reacting 4-methylbenzohydrazide with an appropriate nitrile source.

  • Formation of the Propanoic Acid Core: : The oxadiazole derivative is coupled with a suitable chloroacetate to form the core structure.

  • Introduction of the tert-Butoxycarbonyl Group: : Protect the amino group with tert-butoxycarbonyl chloride under basic conditions.

  • Final Hydrolysis: : Convert any intermediate ester groups to carboxylic acids using hydrolysis.

Industrial production often scales these reactions using optimized conditions to ensure maximum yield and purity, utilizing advanced catalysts and reactors to streamline the processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the methyl group attached to the oxadiazole ring, potentially forming carboxyl derivatives.

  • Reduction: : Reduction reactions may target the carboxylic acid moiety, leading to the formation of alcohol derivatives.

  • Substitution: : Both the amino and oxadiazole groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Often requires acidic or basic conditions, with reagents such as sulfuric acid or sodium hydroxide.

Major Products Formed

  • Oxidation can yield compounds like 2-{[(tert-butoxy)carbonyl]amino}-3-(4-carboxy-1,2,5-oxadiazol-3-yl)propanoic acid.

  • Reduction may produce 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanol.

  • Substitution reactions can generate a variety of functional derivatives depending on the substituents involved.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid serves diverse applications:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: : Acts as a probe in studying enzyme mechanisms, particularly those involving carboxylic acids and amines.

  • Medicine: : Investigated for its potential as a pharmacophore in designing drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in the synthesis of polymers and materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with biological molecules:

  • Molecular Targets: : Enzymes such as carboxylases and aminotransferases.

  • Pathways Involved: : It can act as a competitive inhibitor or substrate, influencing biochemical pathways related to amino acid metabolism and signaling.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid: : Lacks the tert-butoxycarbonyl group, impacting its stability and solubility.

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,5-oxadiazol-3-yl)propanoic acid: : Lacks the methyl group on the oxadiazole ring, altering its electronic properties and reactivity.

Each of these structural variations can significantly influence the compound's reactivity and applications, highlighting the unique properties of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid.

This thorough exploration should give you a comprehensive understanding of the compound . Fascinating stuff, right?

Properties

IUPAC Name

3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-6-7(14-19-13-6)5-8(9(15)16)12-10(17)18-11(2,3)4/h8H,5H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCZIRMICENLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910803-63-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.